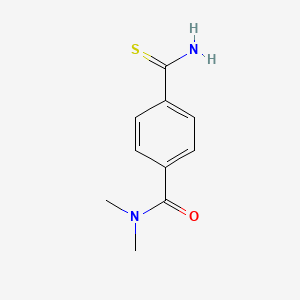

4-Carbamothioyl-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

920510-12-9 |

|---|---|

Molecular Formula |

C10H12N2OS |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

4-carbamothioyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H12N2OS/c1-12(2)10(13)8-5-3-7(4-6-8)9(11)14/h3-6H,1-2H3,(H2,11,14) |

InChI Key |

JOXZRCFOTQTGAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Carbamothioyl-N,N-dimethylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical data points for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display several distinct signals corresponding to its different proton environments.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system. Based on data from analogous p-substituted N,N-dimethylbenzamides, the protons ortho to the electron-withdrawing amide group are expected to resonate downfield compared to the protons ortho to the carbamothioyl group. rsc.orgnih.gov

N,N-Dimethyl Protons: A key feature in the ¹H NMR spectrum of N,N-dimethylbenzamides is the presence of two separate singlets for the two methyl groups. rsc.org This is due to the high rotational energy barrier of the C-N amide bond caused by its partial double-bond character. Consequently, the two methyl groups are chemically non-equivalent, with one being cis and the other trans to the carbonyl oxygen. For the parent N,N-dimethylbenzamide, these signals are observed around 3.10 and 2.96 ppm. rsc.orgrsc.org

Carbamothioyl Protons: The two protons of the primary thioamide (-CSNH₂) group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (2H, ortho to C=O) | ~7.4-7.6 | Doublet | Based on p-substituted N,N-dimethylbenzamide analogs. rsc.org |

| Aromatic (2H, ortho to C=S) | ~7.7-7.9 | Doublet | Predicted based on the deshielding effect of the thioamide group. |

| N-CH₃ (3H) | ~3.1 | Singlet | Represents one of the two non-equivalent methyl groups. rsc.org |

| N-CH₃ (3H) | ~3.0 | Singlet | Represents the second non-equivalent methyl group. rsc.org |

| -CSNH₂ (2H) | Variable (broad) | Singlet (broad) | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton, particularly the chemical shifts of the carbonyl and thiocarbonyl carbons, which are highly diagnostic.

Amide Carbonyl Carbon (C=O): The carbonyl carbon of the N,N-dimethylbenzamide moiety is expected to resonate in the typical range for amides. In N,N-dimethylbenzamide and its derivatives, this signal appears around 169-172 ppm. rsc.orgchegg.com

Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon of the carbamothioyl group is significantly more deshielded than its carbonyl counterpart. In thioamides, the C=S carbon resonance typically appears in the range of 180-210 ppm. This substantial downfield shift is a definitive feature confirming the presence of the thioamide group.

Aromatic Carbons: Due to the para-substitution pattern, four distinct signals are expected for the six aromatic carbons. The ipso-carbons (to which the amide and thioamide groups are attached) and the ortho and meta carbons will have characteristic chemical shifts influenced by the electronic effects of the substituents. Data from 4-bromo-N,N-dimethylbenzamide shows the ipso-carbon attached to the amide at ~135.6 ppm. rsc.org

N,N-Dimethyl Carbons: Similar to the proton spectrum, the hindered rotation around the amide C-N bond results in two distinct signals for the N-methyl carbons in the ¹³C NMR spectrum. For N,N-dimethylbenzamide, these signals are observed at approximately 39.3 and 35.3 ppm. chegg.com

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Thiocarbonyl (C=S) | ~190-205 | Characteristic downfield shift for thioamides. |

| Carbonyl (C=O) | ~170 | Typical value for N,N-disubstituted benzamides. rsc.orgchegg.com |

| Aromatic (4 signals) | ~125-145 | Shifts are dependent on the electronic effects of the substituents. |

| N-CH₃ | ~39 | One of two non-equivalent methyl carbons. chegg.com |

| N-CH₃ | ~35 | Second of two non-equivalent methyl carbons. chegg.com |

While 1D NMR spectra provide fundamental information, 2D NMR techniques are essential for the unambiguous assignment of all signals and for confirming the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated aromatic and methyl carbon signal.

NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound can be tracked by observing the disappearance of signals from starting materials and the concurrent appearance of characteristic product peaks. For example, if the synthesis involves the conversion of a nitrile group, the disappearance of the nitrile precursor's signals and the emergence of the distinct AA'BB' aromatic pattern and the two N-methyl singlets in the ¹H NMR spectrum would indicate the formation of the product. rsc.org This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds and is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its two key functional groups.

Amide (C=O) Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O) is expected. In structurally related N,N-disubstituted benzamides, this band typically appears in the region of 1630–1670 cm⁻¹. researchgate.netresearchgate.net

Thiocarbonyl (C=S) Stretch: The thiocarbonyl stretching vibration is generally weaker than the carbonyl stretch and appears at a lower frequency. For thioamides, this absorption is often found in the 1250–1020 cm⁻¹ range. Its identification can sometimes be complicated by coupling with other vibrations, such as C-N stretching.

N-H Stretches: The primary thioamide group (-NH₂) will give rise to two distinct N-H stretching bands in the 3400–3100 cm⁻¹ region.

C-N Stretches: The stretching vibrations for the various C-N bonds (amide and thioamide) are expected in the fingerprint region, typically between 1400 and 1200 cm⁻¹. For a related benzoylthiourea (B1224501) derivative, a C-N stretch was reported at 1326 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (thioamide) | ~3400-3100 | Medium (often two bands) |

| C-H Stretch (aromatic) | ~3100-3000 | Medium-Weak |

| C-H Stretch (aliphatic) | ~3000-2850 | Medium |

| Amide C=O Stretch | ~1640-1660 | Strong |

| C-N Stretch | ~1400-1200 | Medium |

| Thiocarbonyl C=S Stretch | ~1250-1020 | Medium-Weak |

Analysis of Hydrogen Bonding Interactions via IR Spectral Shifts

Infrared (IR) spectroscopy is a powerful tool for investigating intermolecular forces, such as hydrogen bonding, by analyzing the shifts in vibrational frequencies of the functional groups involved. In this compound, the primary sites for hydrogen bonding are the N-H protons of the thioamide group (donors) and the carbonyl oxygen (C=O) and thione sulfur (C=S) atoms (acceptors).

The formation of hydrogen bonds typically leads to a red shift (a decrease in wavenumber) and an increase in the intensity and broadening of the stretching vibration band of the donor group. dtic.milnih.gov For the N-H group in this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular N-H⋯O bond would create a pseudo-six-membered ring, a feature observed in similar structures like N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide. researchgate.net Intermolecularly, molecules can form dimeric structures or polymeric chains via N-H⋯S or N-H⋯O hydrogen bonds. researchgate.net

Theoretical calculations on related molecules like nicotinamide (B372718) complexed with DMSO show that complexation leads to significant red shifts for the N-H stretching vibrations, with predicted shifts as large as -186 cm⁻¹ to -198 cm⁻¹, indicating strong hydrogen bond interactions. nih.gov The magnitude of these shifts in this compound would be indicative of the strength of the hydrogen bonds in its solid-state structure.

Table 1: Expected IR Spectral Shifts in this compound due to Hydrogen Bonding

| Functional Group | Typical Wavenumber (Free) | Expected Shift upon H-Bonding | Reason for Shift |

| N-H Stretch | 3400-3100 cm⁻¹ | Red shift (to lower cm⁻¹) | Lengthening and weakening of the N-H bond upon donation of the proton. |

| C=O Stretch | 1680-1630 cm⁻¹ | Red shift (to lower cm⁻¹) | Weakening of the carbonyl double bond when the oxygen acts as a hydrogen bond acceptor. |

| C=S Stretch | 1250-1020 cm⁻¹ | Red shift (to lower cm⁻¹) | Weakening of the thione double bond when the sulfur acts as a hydrogen bond acceptor. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For this compound, with the molecular formula C₁₀H₁₂N₂OS, HRMS is critical for distinguishing it from other potential isomers or compounds with the same nominal mass. The technique is a standard for the structural confirmation of newly synthesized molecules and for identifying metabolites in complex biological matrices. nih.govchemrxiv.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Nominal Mass | 208 amu |

| Theoretical Exact Mass | 208.0670 Da |

| Required Mass Accuracy (Typical) | < 5 ppm |

Fragmentation Pattern Analysis for Structural Features

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) induces fragmentation of the parent molecule. The resulting fragment ions provide a "fingerprint" that helps to piece together the original structure. The fragmentation of this compound is expected to occur at its weakest bonds, primarily the amide and thioamide linkages.

Key fragmentation pathways would likely involve:

α-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu In this molecule, this would lead to the loss of a methyl group from the dimethylamino moiety.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the aromatic ring or between the carbonyl carbon and the thioamide nitrogen.

Thioamide Fragmentation: Cleavage around the thioamide group, potentially leading to the loss of species like •SH or •CSNH₂.

The analysis of these patterns, often rationalized through the study of fragment ion structures and mechanisms, is crucial for identifying unknown compounds or confirming the structure of known ones. nih.govarkat-usa.orgdocbrown.info

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure/Formula | Neutral Loss |

| 193 | [C₉H₉N₂OS]⁺ | •CH₃ |

| 148 | [C₉H₁₀NO]⁺ | •CSNH₂ |

| 132 | [C₈H₆NO]⁺ | •CSNH₂, •CH₄ |

| 105 | [C₇H₅O]⁺ | •C₃H₇N₂S |

| 77 | [C₆H₅]⁺ | •C₄H₇N₂OS |

| 44 | [C₂H₆N]⁺ | •C₈H₆OS |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov For this compound, its application would depend on its volatility. A related compound, N,N-dimethylbenzamide, is readily analyzed by GC-MS. nih.govbohrium.com A developed method for N,N-dimethylbenzamide utilized an Rtx-5 amine column and achieved a retention time of 8.5 minutes. nih.govbohrium.com

GC-MS can be employed for purity assessment of this compound in synthetic batches or for quantifying it as a derivative of another analyte. For instance, dimethylamine (B145610) can be quantified by converting it to N,N-dimethylbenzamide, which has favorable chromatographic properties. nih.gov This highlights the utility of the core benzamide (B126) structure in GC-MS analysis. The technique is highly sensitive, with modern instruments capable of detecting impurities at parts-per-million (ppm) levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) Techniques for Complex Mixtures

For compounds that are non-volatile, thermally labile, or present in complex matrices like biological fluids, liquid chromatography-mass spectrometry (LC-MS) and its high-resolution variant (LC-HRMS) are the methods of choice. youtube.comyoutube.com LC separates the components of a mixture before they are introduced into the mass spectrometer for detection. nih.govnih.gov

This technique is invaluable for metabolic studies, where it can identify phase I and II metabolites of a parent drug. nih.gov For this compound, LC-MS/HRMS would be the ideal method to study its metabolic fate, allowing for the separation and identification of hydroxylated, demethylated, or conjugated derivatives from a complex biological sample. The use of tandem MS (MS/MS) in conjunction with LC provides further structural confirmation by generating fragmentation spectra for each separated component. nih.gov The high mass accuracy of HRMS ensures confident identification of metabolites. chemrxiv.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

In the crystal lattice of this compound, strong intermolecular N-H⋯S or N-H⋯O hydrogen bonds are expected to be the dominant interactions, leading to the formation of supramolecular synthons like dimers or chains. researchgate.net Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal packing. Hirshfeld surface analysis is a computational tool often used alongside X-ray data to visualize and quantify these intermolecular contacts. chemrxiv.org The resulting solid-state architecture is crucial as it influences key physicochemical properties of the material.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

In a related compound, N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide, the thiourea (B124793) moiety adopts a trans-cis geometry. This conformation is stabilized by intramolecular hydrogen bonds. nih.gov Similarly, in 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the dihedral angle between the benzene and pyridine (B92270) rings is 26.86 (9)°. nih.gov The C=O bond length in this compound is 1.225 (2) Å, which is comparable to that observed in other N-benzoyl-N'-phenylthiourea derivatives. nih.gov The C—N bond lengths, ranging from 1.328 (2) to 1.417 (2) Å, are shorter than a typical single C—N bond, indicating a degree of double-bond character due to resonance within the carbonylthiourea moiety. nih.gov

The molecular structure of these related compounds often features non-planar arrangements. For instance, in N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide, the dihedral angles between the thiourea moiety and the adjacent aromatic rings are significant, measuring 52.96 (11)° and 70.34 (12)°. nih.govresearchgate.net

Analysis of Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group symmetry are determined from X-ray diffraction data. This information is crucial for understanding the packing of molecules in the solid state.

For the analogue 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the crystal system is monoclinic with the space group P21/c. nih.govresearchgate.net The unit cell parameters at a temperature of 294 K are detailed in the table below. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.5297 (12) |

| b (Å) | 6.1860 (6) |

| c (Å) | 20.657 (2) |

| α (°) | 90 |

| β (°) | 101.431 (2) |

| γ (°) | 90 |

| Volume (ų) | 1444.1 (3) |

| Z | 4 |

Another related compound, N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide, crystallizes in the triclinic system with the space group P-1. researchgate.net Its unit cell parameters are also well-documented. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2569 (15) |

| b (Å) | 9.862 (2) |

| c (Å) | 13.986 (3) |

| α (°) | 69.461 (4) |

| β (°) | 86.199 (4) |

| γ (°) | 75.206 (4) |

| Volume (ų) | 781.1 (3) |

| Z | 2 |

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

In the case of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, intramolecular N—H⋯O and C—H⋯S hydrogen bonds are present, both of which form S(6) ring motifs. nih.gov In the crystal, molecules form inversion dimers through pairs of N—H⋯S hydrogen bonds, creating R2(2)(8) loops. nih.gov

For N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide, the trans-cis geometry of the thiourea moiety is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net Additionally, a C—H⋯S intramolecular hydrogen bond is observed. nih.govresearchgate.net In the crystal structure, molecules are linked into centrosymmetric dimers by intermolecular N—H⋯S hydrogen bonds. nih.govresearchgate.net

The crystal packing of a related diglycinate compound is stabilized by C—H⋯O, O—H⋯O, and N—H⋯O hydrogen bonds, which create a supramolecular framework. researchgate.net Furthermore, π–π stacking and lone-pair⋯π interactions are observed, with centroid-to-centroid distances between aromatic rings ranging from 3.5402 (5) to 4.3673 (4) Å. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a deeper understanding of the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

In another example, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the analysis showed that H⋯O/O⋯H contacts, representing strong hydrogen bonds, are the most dominant, contributing 37.0% to the Hirshfeld surface. nih.gov Other significant contacts are H⋯H (26.3%), H⋯C/C⋯H (18.5%), and C⋯O/O⋯C (9.5%). nih.gov This quantitative analysis highlights the relative importance of different interactions in stabilizing the crystal structure.

Other Spectroscopic Methods (e.g., UV/Visible Spectroscopy, Near-Infrared Absorption Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For benzamide derivatives, the UV-Vis spectra are influenced by the substituents on the aromatic ring and the conformation of the molecule. nih.gov The UV-Vis spectrum of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has been reported as part of its characterization. researchgate.net In a study of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm, the UV-Vis spectra were shown to be pH-dependent, indicating changes in the electronic structure of the chromophore with protonation state. researchgate.net

Near-infrared (NIR) absorption spectroscopy is another valuable technique. A study on an N-phenylthiocarbamoyl chitosan (B1678972) derivative demonstrated that a film containing this compound exhibited good near-infrared absorption characteristics in the range of 800–2200 nm after being annealed with copper decanoate. mdpi.com This suggests that such thiocarbamoyl derivatives have potential applications in materials requiring NIR absorption.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. nih.gov For compounds containing both amide and thioamide functionalities, such as 4-Carbamothioyl-N,N-dimethylbenzamide, DFT can accurately model electron distribution, molecular orbitals, and reactivity parameters. Studies on structurally related molecules, like N–((2–Acetylphenyl)carbamothioyl)benzamide, have successfully used DFT to analyze the molecular geometry and electronic properties, providing a reliable framework for understanding the target compound. uokerbala.edu.iq These calculations help predict the molecule's behavior in chemical reactions by identifying sites susceptible to nucleophilic or electrophilic attack.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with a 6-31G(d,p) or a more extensive 6-311G(d,p) basis set. uokerbala.edu.iq The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a good balance between computational cost and accuracy for many systems. The 6-31G(d,p) basis set, a Pople-style basis set, includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds and non-covalent interactions accurately. Theoretical studies on similar benzamide (B126) derivatives have employed these methods to achieve reliable results for molecular structures and electronic properties. uokerbala.edu.iqbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity or basicity. libretexts.orgyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more polarizable and reactive. uokerbala.edu.iq

For a structurally analogous compound, N–((2–acetylphenyl)carbamothioyl)benzamide, DFT calculations at the B3LYP/6-311G(d,p) level have determined these energy values. uokerbala.edu.iqresearchgate.net These findings serve as a valuable reference for estimating the electronic behavior of this compound.

Table 1: Frontier Molecular Orbital (FMO) Properties for a Structurally Related Compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.54 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -2.61 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.93 | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

Data based on calculations for N–((2–acetylphenyl)carbamothioyl)benzamide, a structurally analogous compound. uokerbala.edu.iqresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. bhu.ac.in It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent regions of varying potential: red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. bhu.ac.in

In this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thioamide group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H protons of the thioamide group. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. uokerbala.edu.iqnih.gov

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity of a species to accept electrons. |

These descriptors are calculated using the HOMO and LUMO energies from DFT computations.

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations explore the dynamic behavior and conformational landscape of molecules.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. For a molecule like this compound, several rotatable bonds exist, including the bonds flanking the central benzamide and thioamide groups. Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques used to explore the potential energy surface and identify low-energy, stable conformations. nih.govresearchgate.net

In related benzamide structures, studies have shown that specific conformations are preferred to facilitate key intermolecular interactions like hydrogen bonding. nih.gov For this compound, conformational analysis would focus on the relative orientations of the N,N-dimethylamide group and the carbamothioyl group with respect to the central phenyl ring. The exploration of the energy landscape can reveal the most populated conformers in different environments and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics. researchgate.net

Molecular Dynamics Simulations (where applicable to molecular behavior)

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could elucidate its conformational flexibility, solvent interactions, and the dynamic behavior of its functional groups—the N,N-dimethylbenzamide and the carbamothioyl moieties. Such simulations are crucial for understanding how the molecule behaves in different environments, for instance, how it might orient itself in a solution or interact with a biological target. The results typically include analyses of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Supramolecular Interactions Modeling

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, ordered structures. Modeling these interactions is key to understanding the solid-state properties of this compound.

Computational Assessment of Hydrogen Bonding Networks and Their Energetics

Hydrogen bonds are critical in determining the structure of molecular crystals. In this compound, the thioamide (-C(=S)NH₂) group provides hydrogen bond donors (N-H) and an acceptor (C=S), while the amide (-C(=O)N(CH₃)₂) group contains a primary hydrogen bond acceptor (C=O).

Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometry and energy of these hydrogen bonds. Analysis would typically identify potential intramolecular and intermolecular hydrogen bonds. For example, an intramolecular hydrogen bond could form between the thioamide N-H and the amide carbonyl oxygen, leading to a planar, cyclic conformation. Intermolecularly, these groups could lead to the formation of dimers or extended chains, which are fundamental to the crystal's structure. The strength of these interactions is quantified through computational energy decomposition analysis.

Table 1: Potential Hydrogen Bond Interactions in this compound (This table is hypothetical and illustrates the types of data that would be generated from a computational study.)

| Donor | Acceptor | Type | Predicted Energy (kcal/mol) |

| N-H (Thioamide) | O=C (Amide) | Intermolecular Dimer | Data Not Available |

| N-H (Thioamide) | S=C (Thioamide) | Intermolecular Chain | Data Not Available |

Analysis of Non-Covalent Interactions and Crystal Lattice Formation

Beyond classical hydrogen bonds, the crystal packing of this compound would be influenced by a range of other non-covalent interactions, including van der Waals forces, π-π stacking between benzene (B151609) rings, and weaker C-H···O or C-H···S interactions.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and the prediction of reaction outcomes. For this compound, this could involve studying its synthesis, typically from a precursor like 4-(N,N-dimethylcarbamoyl)benzoyl isothiocyanate, or its subsequent reactions.

DFT calculations are used to locate the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, identifying the rate-determining step of the mechanism. For example, a study on the formation of a related N-(carbamoylcarbamothioyl)benzamide from benzoyl isothiocyanate and urea (B33335) identified two key transition states, with the first being the rate-limiting step. vulcanchem.com A similar approach for this compound would provide fundamental insights into its chemical reactivity.

Supramolecular Chemistry and Non Covalent Interactions

Design Principles for Supramolecular Assemblies Involving Carbamothioyl-N,N-dimethylbenzamide

The design of supramolecular assemblies is a foundational aspect of crystal engineering, where the aim is to create solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The principles for designing assemblies with 4-Carbamothioyl-N,N-dimethylbenzamide are rooted in the predictable behavior of its functional groups. rsc.org The key design elements include:

Hierarchy of Interaction Strength: The design process considers the relative strengths of potential non-covalent bonds. Strong and directional interactions, such as the N-H···O and N-H···S hydrogen bonds, are typically the primary drivers of assembly, while weaker interactions like C-H···O, C-H···S, and π-stacking provide secondary stabilization. nih.govnih.gov

Synthon-Based Approach: Supramolecular chemistry relies on the use of "synthons," which are robust and predictable non-covalent interaction patterns between functional groups. nih.gov For this compound, the thioamide and amide moieties offer reliable synthons for creating specific, repeating structural motifs.

Modularity and Tunability: The covalent framework of the molecule can be systematically modified—for instance, by introducing halogen atoms—to tune the non-covalent interactions and thus control the resulting supramolecular architecture. rsc.org This allows for the rational design of materials with tailored topologies and functions.

Role of Carbamothioyl and Amide Moieties in Directing Intermolecular Interactions

The carbamothioyl (-C(=S)NH-) and N,N-dimethylbenzamide moieties are the principal directors of intermolecular assembly. The carbamothioyl group is particularly significant, offering both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the sulfur atom of C=S). The benzamide (B126) group provides a key hydrogen bond acceptor (the carbonyl oxygen, C=O) and a phenyl ring capable of engaging in aromatic interactions.

Hydrogen bonds are the most influential interactions in directing the assembly of molecules like this compound. In closely related N-benzoylthiourea derivatives, several recurring hydrogen bonding patterns, or synthons, are consistently observed.

Intramolecular S(6) Ring: An intramolecular N—H···O hydrogen bond frequently forms between the amide proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring with an S(6) graph-set notation. nih.gov This interaction tends to planarize the N-C(=O)-C-N-C(=S) backbone.

Intermolecular R(8) Dimer: The most common intermolecular synthon involves pairs of N—H···S hydrogen bonds between two molecules, forming a robust centrosymmetric dimer. This pattern is described by the graph-set notation R(8), indicating a ring composed of two donors and two acceptors involving eight atoms. nih.govresearchgate.net

These interactions are evident in the crystal structures of analogous compounds, as detailed in the table below.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Synthon | Reference |

| Intramolecular | N2—H···O1 | 2.6370 (16) | 1.863 (18) | 142.2 (15) | S(6) | researchgate.net |

| Intramolecular | C10—H···S1 | 3.2084 (14) | 2.54 | 127 | S(6) | researchgate.net |

| Intermolecular | N1—H···S1 | 3.4215 (12) | 2.55 (2) | 166.4 (17) | R(8) | researchgate.net |

| Intermolecular | N—H···S | - | - | - | Chain | nih.gov |

| Intermolecular | C—H···O | - | - | - | Chain | nih.gov |

This table presents data from crystallographic studies of compounds analogous to this compound to illustrate the expected hydrogen bonding patterns.

When halogen atoms are introduced into the benzamide ring of the molecule, they can participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base, such as an oxygen, nitrogen, or sulfur atom. In the crystal structure of 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide, while the primary interactions reported are hydrogen bonds, the chlorine atom has the potential to engage in C—Cl···S or C—Cl···O halogen bonds, further stabilizing the crystal packing. nih.gov This provides an additional tool for crystal engineers to guide the assembly of these molecules.

Formation of Co-crystals and Crystal Engineering Applications

A co-crystal is a multi-component crystalline solid where the components are neutral molecules held together by non-covalent interactions. youtube.com The formation of co-crystals with this compound is a promising strategy in crystal engineering to modify physicochemical properties without altering the covalent structure of the molecule. nih.gov

The design of co-crystals involves selecting a "co-former" molecule that has complementary functional groups capable of forming robust supramolecular synthons with the target molecule. For this compound, suitable co-formers could be molecules with hydrogen bond donor or acceptor sites, such as carboxylic acids or other amides. nih.gov

Methods for preparing co-crystals include: nih.gov

Solution Crystallization: Dissolving both components in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling.

Solid-State Grinding: Grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. youtube.com

By forming co-crystals, it is possible to create new solid forms with potentially enhanced solubility, stability, or different mechanical properties, which is a key goal of pharmaceutical and materials science. nih.govyoutube.com

Spectroscopic and Computational Methods for Determining Association Constants in Supramolecular Systems

Quantifying the strength of the non-covalent interactions that hold supramolecular assemblies together is essential for understanding and designing these systems. The strength of binding between molecules in solution is typically expressed as an association constant (Kₐ).

Spectroscopic Titrations: The most common experimental approach involves titrating one component (the "guest") into a solution of the other (the "host") and monitoring the changes in a physical property. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy are widely used. By fitting the resulting data to a specific binding model (e.g., 1:1, 1:2), the association constant can be determined. rsc.org

Computational Methods: Theoretical calculations are powerful tools for analyzing intermolecular interactions. Density Functional Theory (DFT) is frequently used to optimize the geometry of molecular dimers or clusters and to calculate interaction energies. uokerbala.edu.iq Energy framework analysis, based on calculations, can visualize and quantify the different types of intermolecular forces (e.g., electrostatic, dispersion) that contribute to the stability of the crystal lattice. uokerbala.edu.iq Steered molecular dynamics (MD) simulations can also be employed to estimate binding energies for non-covalent interactions like π-stacking. mdpi.com

Coordination Chemistry of Carbamothioyl Ligands

Ligand Properties of the Carbamothioyl Moiety in Coordination Complexes

The carbamothioyl group (-C(=S)NH₂) is a key player in the coordination capabilities of 4-Carbamothioyl-N,N-dimethylbenzamide. Its properties dictate the manner in which the ligand interacts with metal ions to form stable complexes.

The this compound ligand presents multiple potential donor atoms for coordination to a metal center. The primary coordination sites are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the carbamothioyl and amide moieties. In certain conformations and under specific reaction conditions, the oxygen atom of the benzamide (B126) carbonyl group (C=O) can also participate in coordination.

The thiocarbonyl sulfur is considered a soft donor atom, according to the Hard and Soft Acids and Bases (HSAB) theory, and therefore exhibits a strong affinity for soft metal ions like Hg(II), Cd(II), and Pb(II). nih.govwikipedia.org The nitrogen atoms are harder donor sites compared to sulfur. The presence of both hard and soft donor atoms within the same molecule allows these ligands to coordinate with a wide range of metal ions, including transition metals like Cu(II), Ni(II), Co(II), and Mn(II). uobaghdad.edu.iqseejph.com

In many instances, the carbamothioyl group coordinates in a bidentate fashion, utilizing the sulfur and one of the nitrogen atoms to form a stable chelate ring with the metal ion. ekb.egebsco.com The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. For example, in some complexes, the ligand may act as a monodentate donor through the sulfur atom. tandfonline.com

The ability of this compound to form a chelate ring with a metal ion significantly enhances the stability of the resulting complex. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. ebsco.comyoutube.com The formation of a five- or six-membered ring involving the metal center, the sulfur atom, and a nitrogen atom of the carbamothioyl group leads to a thermodynamically more stable complex compared to coordination with analogous monodentate ligands. youtube.comyoutube.com

The stability of these metal complexes is quantified by their stability constants (log β). mdpi.com Higher values of log β indicate greater stability. mdpi.com The stability is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the properties of the ligand itself. youtube.com For instance, the basicity of the donor atoms plays a crucial role; more basic ligands generally form more stable complexes. youtube.com

Interactive Table: Factors Influencing the Stability of Metal Complexes with Carbamothioyl Ligands.

| Factor | Description |

| Chelation | Formation of a stable ring structure with the metal ion, increasing overall complex stability. ebsco.comyoutube.com |

| Nature of Metal Ion | Soft metal ions tend to form stronger bonds with the soft sulfur donor, while harder metals may prefer the nitrogen or oxygen donors. nih.govwikipedia.org |

| Ligand Basicity | The electron-donating ability of the sulfur, nitrogen, and oxygen atoms influences the strength of the coordinate bond. youtube.com |

| Steric Hindrance | The bulky N,N-dimethylbenzamide group may influence the geometry and coordination number of the resulting complex. |

Synthesis and Characterization of Metal Complexes with Carbamothioyl-Benzamide Ligands

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iqseejph.comekb.eg The choice of solvent is crucial and often involves polar organic solvents like ethanol, methanol, or acetone (B3395972) to ensure the dissolution of both the ligand and the metal salt. uobaghdad.edu.iqseejph.comekb.eg The reaction is often carried out under reflux to facilitate complex formation. ekb.eg

The resulting metal complexes are typically colored solids that can be isolated by filtration and purified by recrystallization. Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common Characterization Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=S, C=O, and N-H bonds upon complexation provides direct evidence of their involvement in bonding to the metal ion. For example, a decrease in the stretching frequency of the C=S bond and a shift in the N-H stretching bands are indicative of coordination through the sulfur and nitrogen atoms, respectively. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, is characteristic of transition metal complexes. uobaghdad.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide insights into the binding mode. researchgate.net

Molar Conductivity Measurements: These measurements help to determine the electrolytic nature of the complexes. By measuring the conductivity of a solution of the complex, it is possible to distinguish between ionic and non-ionic complexes. uobaghdad.edu.iqseejph.com

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry and oxidation state of the metal ion. uobaghdad.edu.iq

Interactive Table: Typical Spectroscopic Data for Metal Complexes of Carbamothioyl-Benzamide Analogs.

| Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Information Gained |

| FT-IR (cm⁻¹) | ν(N-H): ~3200-3400ν(C=O): ~1680ν(C=S): ~1250 researchgate.net | Shift in ν(N-H)Shift in ν(C=O)Decrease in ν(C=S) | Identification of coordination sites (N, O, S). researchgate.net |

| UV-Vis (nm) | Intense bands in UV region (π→π, n→π) researchgate.net | New, weaker bands in the visible region | Information on the electronic structure and geometry of the metal center. uobaghdad.edu.iqresearchgate.net |

| ¹H NMR (ppm) | Resonances for aromatic and N-H protons | Shift in N-H and adjacent aromatic proton signals | Confirmation of ligand structure and indication of coordination in solution. researchgate.net |

Electronic Structure and Bonding in Metal-Ligand Systems

The electronic structure and bonding in metal complexes of carbamothioyl-benzamide ligands are determined by the interplay between the metal's d-orbitals and the ligand's molecular orbitals. The geometry of the complex is a direct consequence of these interactions.

Studies on analogous systems have shown that carbamothioyl-containing ligands can form complexes with various geometries, most commonly octahedral. uobaghdad.edu.iqseejph.com In a typical octahedral complex of a divalent metal ion (M²⁺) with a carbamothioyl-benzamide ligand (L), the general formula might be [ML₂X₂], where X is a monodentate anion like chloride. uobaghdad.edu.iqseejph.com In such cases, the two bidentate ligands occupy the equatorial plane, and the two anions are in the axial positions.

The nature of the metal-ligand bond is typically a combination of sigma (σ) donation from the ligand's donor atoms to the metal's empty orbitals and, in some cases, pi (π) back-bonding from the metal's filled d-orbitals to the ligand's empty π* orbitals. The extent of π-back-bonding can influence the electronic properties and reactivity of the complex.

Computational methods, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure and bonding in these complexes. These studies can provide valuable information on bond orders, charge distribution, and the energies of the molecular orbitals.

Advanced Material Science Applications and Functional Materials Research

Integration into Polymer Matrices and Composite Materials

The integration of functional small molecules into polymer matrices is a well-established strategy for developing advanced composite materials with tailored properties. While direct studies on the incorporation of "4-Carbamothioyl-N,N-dimethylbenzamide" into polymers are not extensively documented, research on related thiobenzamide (B147508) and benzamide (B126) derivatives provides valuable insights.

The presence of the thioamide and amide functionalities suggests that "this compound" could be incorporated into polymer backbones or used as a functional filler. For instance, research has demonstrated the synthesis of polymers with 4-hydroxythiobenzamide (B41779) functionalized onto a poly(lactic acid) backbone. rsc.org This approach allows for the development of materials with controlled release characteristics, where the thioamide group can be gradually released from the polymer matrix. rsc.org Similarly, "this compound" could potentially be chemically modified to allow for its copolymerization with various monomers, leading to functional polymers with unique thermal, mechanical, or chemical properties.

As a filler, the compound's properties would be influenced by its dispersion and interaction with the polymer matrix. The polarity of the amide and thioamide groups could enhance compatibility with polar polymers, potentially improving properties such as dye-uptake, moisture absorption, or adhesion. The inherent reactivity of the carbamothioyl group might also be exploited for in-situ cross-linking or for creating active sites within the composite material.

Table 1: Potential Interactions of this compound in Polymer Composites

| Interaction Type | Potential Effect on Composite Properties |

| Hydrogen Bonding | Enhanced compatibility with polar polymers, improved mechanical strength. |

| Dipole-Dipole Interactions | Altered dielectric properties, potential for piezoelectric behavior. |

| Covalent Bonding (after modification) | Permanent integration, improved thermal stability. |

| Van der Waals Forces | General dispersion and compatibility. |

Potential Applications in Organic Electronics (e.g., theoretical electrical conductivity of related structures)

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices. The electrical properties of organic molecules are intrinsically linked to their molecular structure, particularly the extent of π-conjugation. While there is no specific data on the electrical conductivity of "this compound," we can make theoretical predictions based on its constituent parts.

The benzamide moiety itself is not typically considered highly conductive. However, the presence of the aromatic ring and the carbonyl group allows for some degree of electron delocalization. The key to potentially interesting electronic properties lies in the carbamothioyl group (-C(=S)NH₂). Sulfur atoms, being larger and more polarizable than oxygen, can facilitate intermolecular interactions and potentially lower the energy barrier for charge transport.

Theoretical studies on related benzamide derivatives have explored their electronic properties. For instance, the proton affinity and the effect of substituents on the electronic structure of dimethylbenzamides have been investigated. researchgate.net These studies indicate that the amide group's electronic character can be tuned by substituents on the benzene (B151609) ring. In "this compound," the carbamothioyl group acts as a significant substituent that would heavily influence the electronic landscape of the molecule. The π-system of the benzene ring can extend to the C=S bond, and the lone pairs on the nitrogen and sulfur atoms could participate in charge delocalization.

For this compound to exhibit significant electrical conductivity, intermolecular charge hopping would be crucial. This would depend on the solid-state packing of the molecules, which would need to facilitate orbital overlap between adjacent molecules.

Role in the Development of Liquid Crystalline Phases

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. uh.edu The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Molecules containing rigid, rod-like or disk-like cores, often with flexible peripheral chains, are prone to forming such mesophases. uh.edu

While "this compound" itself may not be a classic mesogen, its structural motifs are found in known liquid crystalline materials. The benzamide core provides a degree of rigidity. More importantly, the thioamide and amide groups are capable of forming strong hydrogen bonds. Hydrogen bonding is a key driving force in the formation of supramolecular liquid crystals, where molecules self-assemble into ordered structures. researchgate.net

Research on other heterocyclic and amide-containing compounds has shown their capacity to form various liquid crystalline phases, such as nematic and smectic phases. rdd.edu.iqajchem-a.com For instance, derivatives of benzoylthiosemicarbazides have been shown to exhibit columnar liquid crystal phases, driven by intermolecular hydrogen bonding. researchgate.net The ability of the thioamide and amide groups in "this compound" to participate in hydrogen bonding networks could, under appropriate conditions or with suitable chemical modification (e.g., addition of long alkyl chains), lead to the formation of liquid crystalline phases. The specific type of mesophase would depend on the balance of intermolecular forces, including hydrogen bonding, π-π stacking of the benzene rings, and van der Waals interactions.

Table 2: Structural Features of this compound and Their Potential Contribution to Liquid Crystallinity

| Structural Feature | Potential Role in Liquid Crystal Formation |

| Benzene Ring | Provides a rigid core structure. |

| Amide Group | Can participate in hydrogen bonding, promoting molecular alignment. |

| Thioamide Group | Can form strong hydrogen bonds and influence molecular packing due to the larger sulfur atom. |

| N,N-dimethyl Group | Can influence solubility and steric interactions, affecting the stability of mesophases. |

Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for modifying the surface properties of materials. Thiols are a well-known class of molecules used for forming SAMs on gold and other metal surfaces.

The carbamothioyl group in "this compound" contains a sulfur atom, which could potentially anchor the molecule to suitable surfaces. While the reactivity of a thioamide sulfur is different from that of a thiol, the potential for coordination to metal surfaces exists.

Furthermore, the benzamide portion of the molecule can be functionalized to introduce other reactive groups that can participate in surface modification. The concept of using functionalized molecules for surface attachment is well-established. For example, thiosemicarbazones have been used for the functionalization of nanoparticles. mdpi.com The ability to tailor the "outward-facing" part of the monolayer by modifying the core molecule is a powerful tool in surface engineering.

The self-assembly of benzamide derivatives into organized structures has also been explored, often driven by amide hydrogen bonding and π-π stacking interactions. bohrium.comresearchgate.net These same interactions could play a role in the formation of ordered two-dimensional structures of "this compound" on a surface, leading to functionalized surfaces with specific chemical or physical properties.

Patent Landscape and Intellectual Property

Analysis of Existing Patents Related to Carbamothioyl-N,N-dimethylbenzamide and Its Derivatives

While patents explicitly claiming 4-Carbamothioyl-N,N-dimethylbenzamide are not prominent, the patent landscape is rich with derivatives that combine the benzamide (B126) and thiourea (B124793) scaffolds. These patents are primarily focused on therapeutic applications, leveraging the diverse biological activities of these chemical moieties.

Innovators are actively patenting benzamide derivatives for a range of therapeutic uses. For instance, patent WO2013081400A3 describes novel benzamide derivatives for the treatment of pain and itching. google.com Another example, WO/2014/100833, covers benzamide compounds designed for the selective inhibition of the SIRT2 enzyme, with potential applications in treating Huntington's disease. wipo.int

Similarly, the thiourea functional group is a cornerstone of many patented compounds. German patent DE60133743T2 discloses novel thiourea derivatives that act as modulators of the vanilloid receptor (VR1), targeting conditions such as chronic pain, neuropathy, and inflammatory diseases. google.com U.S. patent US9387186B2 focuses on thiourea derivatives with antimicrobial properties, specifically targeting multidrug-resistant bacteria like Staphylococcus aureus. google.com These patents underscore the value of the thiourea group in developing new therapeutic agents.

The combination of these two functionalities in single molecules is a key strategy in medicinal chemistry. Research has shown that N-acyl thiourea derivatives, which join a benzamide-like structure with a thiourea linker, exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. mdpi.com This synergy is a driving force behind patenting efforts in this chemical space.

Table 1: Representative Patents for Benzamide and Thiourea Derivatives

| Patent Number | Title | Key Application Area(s) | Assignee/Inventors (if available) |

| WO2013081400A3 | Novel benzamide derivative and use thereof | Pain and itching. google.com | 이두현 (Lee, Doo-Hyun) |

| DE60133743T2 | NEW THIOUREA DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM | Pain, neuropathy, inflammatory diseases (Vanilloid Receptor Modulators). google.com | Not specified |

| US9387186B2 | Thiourea derivatives | Antimicrobial agents against multidrug-resistant bacteria. google.com | Not specified |

| WO/2014/100833 | BENZAMIDE COMPOUNDS AND RELATED METHODS OF USE | Selective SIRT2 enzyme inhibition, Huntington's disease. wipo.int | Not specified |

| WO1999021845A2 | 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases | Inhibition of cyclin-dependent kinases for treating malignancies. google.com | Not specified |

Patent Applications for Novel Synthetic Routes or Research Applications

Intellectual property protection extends beyond final compounds to include innovative methods of their synthesis. Patent applications in this area often focus on creating more efficient, scalable, and cost-effective manufacturing processes.

For example, patent WO2003106440A2 details a process for synthesizing a specific benzamide derivative, mosapride, highlighting the industrial importance of optimizing synthetic pathways for commercially valuable compounds. google.com Chinese patent CN101585781A provides a preparation method for o-amino-N,N-dimethylbenzamide, an important intermediate for herbicides and pharmaceuticals, emphasizing advantages like cheap raw materials and high yield. google.com

These applications indicate a mature area of chemical research where process optimization is a key area for securing intellectual property.

Emerging Trends in Intellectual Property for Benzamide and Thiourea Derivatives

The intellectual property landscape for benzamide and thiourea derivatives is characterized by several key trends:

Focus on Specific Biological Targets: Early patents often claimed broad therapeutic uses. The current trend is toward patenting compounds with demonstrated activity against specific, well-defined biological targets. For instance, recent research and associated patents focus on derivatives as inhibitors of specific enzymes like carbonic anhydrase, which is relevant for treating glaucoma. nih.gov

Repurposing and Scaffolding: There is a growing trend of incorporating the benzamide-thiourea scaffold into molecules targeting a wide range of diseases. The thiourea moiety is recognized as a versatile building block that can be combined with other pharmacophores to create novel drugs. mdpi.commdpi.com Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in drug design.

Agrochemical Applications: Beyond pharmaceuticals, there is significant patent activity for thiourea derivatives in the agrochemical sector. These compounds are being developed as fungicides, insecticides, and herbicides, often with improved efficacy and lower environmental toxicity compared to existing products. acs.org

Combination Therapies: As understanding of disease pathways deepens, there is an increasing interest in patenting the use of these compounds in combination with other established drugs. This strategy can lead to enhanced therapeutic effects and overcome drug resistance.

Geographic Diversity: While historically dominated by research in Europe and North America, there is a noticeable increase in patent applications from research institutions and companies in Asia, indicating a global expansion of innovation in this field. google.com

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of N-acylthioureas often involves the reaction of an acyl chloride with a source of thiocyanate, followed by reaction with an amine. For instance, a common method involves converting a starting material like pivaloyl chloride to pivaloyl isothiocyanate, which then reacts with an amine such as 4-aminoacetophenone. nih.gov A similar strategy could be adapted for 4-Carbamothioyl-N,N-dimethylbenzamide.

Future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes exploring one-pot syntheses, employing greener solvents, and investigating catalytic routes that minimize waste and energy consumption. Modern catalytic processes, such as copper(I)-catalyzed click reactions, offer precise control and high yields for creating complex molecules and could be adapted for derivatizing the this compound scaffold. latamjpharm.org The reactions of related compounds, like N,N-dimethylbenzamide diethylmercaptole, with various nucleophiles to form heterocyclic structures, suggest that the core N,N-dimethylbenzamide structure is a robust platform for further chemical modification. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Pathway | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Isothiocyanate Route | Two-step process involving the formation of an acyl isothiocyanate intermediate followed by reaction with an amine. | Well-established, reliable for analogous compounds. nih.govresearchgate.net | Optimization for this compound, use of greener solvents. |

| One-Pot Synthesis | Combining all reactants in a single vessel to form the final product without isolating intermediates. | Increased efficiency, reduced waste, lower cost. | Development of a reliable one-pot protocol and catalyst system. |

| Catalytic Methods | Using transition metal or organocatalysts to facilitate the reaction. | Higher yields, milder reaction conditions, potential for asymmetric synthesis. latamjpharm.org | Screening catalysts (e.g., Cu(I), Pd) for C-N and C-S bond formation. |

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

A thorough understanding of reaction mechanisms and dynamic molecular interactions is crucial. While standard spectroscopic techniques like NMR, FT-IR, and Mass Spectrometry are essential for structural confirmation, future work should focus on developing advanced probes for real-time analysis. nih.govresearchgate.net Techniques such as in-situ IR spectroscopy, stopped-flow UV-Vis, and advanced mass spectrometry methods can provide kinetic and mechanistic data as reactions occur.

In the context of supramolecular chemistry, specialized spectroscopic methods are key to understanding assembly processes. gla.ac.uk For this compound, time-resolved fluorescence or circular dichroism spectroscopy could be employed to monitor self-assembly or binding events in real-time, providing insight into the dynamics of these systems. nih.gov

Refinement of Computational Models for Enhanced Predictive Power in Molecular Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For related carbamothioyl compounds, methods like Density Functional Theory (DFT) have been used to analyze molecular structure, frontier molecular orbitals (HOMO-LUMO), and reactive sites. nih.govresearchgate.net Hirshfeld surface analysis has also provided significant insight into intermolecular interactions within crystal structures. nih.gov

Future research should focus on refining these computational models for this compound and its derivatives. By developing more accurate models, it will be possible to predict:

Coordination behavior: How the molecule will bind to different metal ions.

Supramolecular assembly: The most likely self-assembled structures and their stability.

Electronic and optical properties: How chemical modifications will tune these properties for specific applications.

Reactivity: Using tools like Fukui functions to predict electrophilic and nucleophilic sites, thereby guiding the design of new reactions. researchgate.net

Table 2: Computational Methods and Their Applications

| Computational Method | Purpose | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure and energy. nih.govresearchgate.net | Molecular geometry, HOMO-LUMO gap, vibrational frequencies. |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions. nih.gov | Hydrogen bonding patterns, crystal packing forces. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Conformational changes, solvent effects, assembly dynamics. |

| Fukui Functions Analysis | Identifies the most reactive sites in a molecule. researchgate.net | Nucleophilic and electrophilic attack sites. |

Design of Next-Generation Supramolecular Systems with Tailored Functionality

Supramolecular chemistry involves the design of complex systems from molecules that self-assemble through non-covalent interactions. The presence of both hydrogen bond donors (N-H from the thioamide) and acceptors (C=O and C=S) in this compound makes it an excellent candidate for building supramolecular structures.

Future research should aim to design multicomponent supramolecular systems where this compound acts as a key building block. gla.ac.uk By carefully selecting complementary molecules, it may be possible to create stimuli-responsive materials, such as gels or liquid crystals, that react to changes in pH, temperature, or light. nih.gov The goal is to program desired properties into the final material by controlling the self-sorting behavior of the molecular components. gla.ac.uk

Investigation into Unexplored Coordination Modes and Applications in Catalysis

The thioamide group is a versatile ligand, capable of coordinating to metal ions through its sulfur or nitrogen atoms. This opens up a rich area of coordination chemistry for this compound. Research on related Schiff base and 4-aminoantipyrine (B1666024) ligands shows that their metal complexes can possess significant catalytic and biological activity. nih.govnih.govnanoient.org

Future investigations should systematically explore the coordination of this compound with a range of transition metals (e.g., Cu, Ni, Co, Pd, Pt). nanoient.org The resulting metal complexes should be characterized to determine their geometry and coordination modes. A primary goal would be to evaluate these complexes for catalytic activity in important organic transformations, such as cross-coupling reactions, oxidations, or reductions. nih.gov

Development of Advanced Materials with Tunable Properties for Specific Research Demands

The ultimate goal of this foundational research is to create advanced materials with precisely controlled properties. By integrating the knowledge gained from synthetic, spectroscopic, computational, and supramolecular studies, it will be possible to design materials based on this compound for specific needs.

The intrinsic tunability of synthetic supramolecular systems allows for the development of materials with adjustable features. nih.gov For example, incorporating this molecule into polymer backbones or as a component in metal-organic frameworks (MOFs) could lead to materials with unique optical, electronic, or adsorptive properties. The ability to tailor these properties by modifying the molecular structure or controlling the supramolecular assembly is a key paradigm for developing next-generation functional materials. gla.ac.uknih.gov

Q & A

Q. What are the established synthetic routes for 4-Carbamothioyl-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of benzoyl chloride derivatives with thiourea or isothiocyanate intermediates under controlled conditions. For example, condensation of 4-chloro-N,N-dimethylbenzamide with potassium thiocyanate in acetone yields the thiourea derivative, followed by purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., acetone vs. DMF), temperature (reflux at 60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to thiocyanate). Yields range from 71% to 89%, as observed in analogous thiourea syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamide protons at δ 3.0–3.5 ppm, thiocarbonyl carbons at δ 180–185 ppm) .

- FT-IR : Stretching vibrations for C=O (~1650 cm), C=S (~1250 cm), and N-H (~3300 cm) validate functional groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve its molecular structure?

SC-XRD using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For thiourea analogs, hydrogen bonding (e.g., N-H···S, C-H···O) stabilizes crystal packing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Resolution limits (<0.8 Å) and R-factors (<5%) ensure accuracy .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate electronic properties and bioactivity?

- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry, revealing frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential (MEP) maps to predict reactive sites .

- Molecular Docking : Autodock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., COVID-19 main protease, PD-L1). Docking scores (e.g., −8.2 kcal/mol) correlate with inhibitory potential .

Q. How can researchers address discrepancies in crystallographic data or spectroscopic assignments?

Q. What pharmacological models are suitable for evaluating metabolic stability and bioactivity?

- In Vivo Models : Maximal electroshock (MES) tests in mice (oral ED ~1–5 mg/kg) assess anticonvulsant activity .

- Metabolic Profiling : LC-MS/MS tracks parent compound and metabolites (e.g., N-acetyl derivatives) in plasma. Steric hindrance from dimethyl groups reduces N-acetylation rates, enhancing half-life .

Q. How do solvent effects influence conformational dynamics and NMR chemical shifts?

Polar solvents (e.g., DMSO) increase rotational barriers (~12 kcal/mol for C-N bond rotation) due to dipole interactions. C NMR chemical shifts for the carbonyl group vary by ±2 ppm across solvents (cyclohexane vs. DO), reflecting solvent polarity (ET(30) scale) .

Q. What challenges arise in high-throughput crystallography or twinned data refinement?

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Introducing electron-withdrawing groups (e.g., -CF) enhances lipophilicity (logP +1.5) and metabolic stability. Conversely, bulky substituents reduce binding pocket accessibility, as shown in SAR studies of benzamide anticonvulsants .

Q. What advanced techniques analyze intermolecular interactions in the solid state?

- Hirshfeld Surface Analysis : CrystalExplorer quantifies contact contributions (e.g., H···S: 15%, H···O: 10%) .

- Energy Frameworks : Tonto calculates interaction energies (e.g., electrostatic vs. dispersion) to map stabilizing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.